2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Description
Properties
IUPAC Name |
2-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-8-7-16-4-5-17(8)10-3-2-9(12(13,14)15)6-11(10)18(19)20/h2-3,6,8,16H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTLQKIBXQWWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic System
A representative procedure adapted from EP2981520A1 utilizes the following components:
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Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Ligand : 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
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Base : Sodium tert-butoxide (NaOtBu)
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Solvent : Toluene or dimethylacetamide (DMAC)
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Temperature : 100–120°C under inert atmosphere
The reaction achieves yields of 68–75% after 12–18 hours, with the electron-withdrawing nitro and trifluoromethyl groups facilitating oxidative addition of the aryl bromide to the palladium catalyst.
Work-Up and Purification
Post-reaction, the mixture is filtered through Celite® to remove palladium residues, followed by solvent evaporation under reduced pressure. The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding a pale-yellow crystalline solid with >98% purity by HPLC.
Nucleophilic Aromatic Substitution with Preformed Piperazines
An alternative route involves nucleophilic displacement of a halogen on the aryl ring by 2-methylpiperazine. This method is less common due to the deactivating nature of the nitro and trifluoromethyl groups, which reduce the electrophilicity of the aryl halide.
Optimization of Reaction Parameters
As described in US4772705, activating the aryl halide requires harsh conditions:
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Solvent : Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)
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Base : Potassium carbonate (K₂CO₃)
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Temperature : 140–160°C
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Duration : 24–48 hours
Under these conditions, 1-chloro-2-nitro-4-(trifluoromethyl)benzene reacts with 2-methylpiperazine to yield the target compound in 40–50% yield. The lower efficiency compared to Buchwald-Hartwig amination underscores the limitations of nucleophilic aromatic substitution for electron-deficient substrates.
Stepwise Piperazine Ring Construction
For cases where aryl-piperazine coupling is impractical, the piperazine ring can be assembled in situ from a substituted aniline precursor. This approach, detailed in EP3670492A1, involves:
Reductive Amination Pathway
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Nitro Reduction : Hydrogenation of 2-nitro-4-(trifluoromethyl)aniline over Raney nickel in ethanol at 50°C yields the corresponding aniline.
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Cyclization : Treatment with bis(2-chloroethyl)amine in the presence of sodium iodide (NaI) and triethylamine (Et₃N) forms the piperazine ring.
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Methylation : Quaternization with methyl iodide in acetone introduces the methyl group at the 2-position.
This three-step sequence achieves an overall yield of 32–37%, with the major bottleneck being the low efficiency of the cyclization step.
Comparative Analysis of Methods
The Buchwald-Hartwig method offers superior yield and purity, making it the preferred industrial route despite higher catalyst costs. Nucleophilic substitution remains viable for small-scale syntheses, while stepwise construction is reserved for specialized intermediates.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group can yield 2-Methyl-1-[2-amino-4-(trifluoromethyl)phenyl]piperazine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, affecting their activity. The piperazine ring can also play a role in the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
VPC-70551
- Structure: Replaces the 2-nitro group with a 4-cyano substituent and substitutes the pyrazine (in VPC-70127) with a (trifluoromethyl)phenyl group.
- Activity : Maintains Myc inhibitory activity but exhibits reduced cytotoxicity compared to VPC-70511, which showed high cytotoxicity in Myc-negative cells .
- Key Difference : The absence of a nitro group and altered aromatic substitution patterns modulate selectivity and toxicity.
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
- Structure : Lacks the nitro group and methyl-piperazine substitution.
- Activity : Acts as a 5-HT₁B receptor agonist, influencing sympathetic nerve activity and cardiovascular function .
- Key Difference : The nitro group in the target compound likely alters receptor binding affinity, shifting activity from serotonergic pathways to Myc inhibition.
Coumarin-Piperazine Hybrids
Piperazine Ring Modifications
1-(2-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine
- Structure : Methyl group at the 4-position of piperazine and a hydroxymethylpyridinyl substituent.
- Application : Intermediate in mirtazapine synthesis, highlighting the role of methyl groups in optimizing pharmacokinetics .
- Key Difference : The 2-methyl group in the target compound may influence piperazine ring basicity and conformation, affecting target engagement.
1,4-Bis(2-amino-4-(trifluoromethyl)phenyl)piperazine
- Structure: Piperazine bridged between two 2-amino-4-(trifluoromethyl)phenyl groups.
- Synthesis: Prepared via nitro reduction, demonstrating the utility of nitro groups as precursors for amino derivatives .
Functional Group Contributions
Biological Activity
2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula: C12H14F3N3O2
- Molecular Weight: 289.258 g/mol
- SMILES Notation: CC1(CCN(CC1)C(=O)C(C(F)(F)F)=O)C(=O)C(=O)N+[O-])C
The presence of the trifluoromethyl group significantly influences the compound's biological properties, enhancing its potency and selectivity in various biological assays.
Anticancer Properties
Recent studies have indicated that compounds containing piperazine moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen (10.38) |
| U-937 (Leukemia) | <0.5 | Doxorubicin |
| SK-MEL-2 (Melanoma) | 0.65 | N/A |
These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by flow cytometry assays revealing increased caspase-3 cleavage and p53 expression levels in treated cells .
The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity and specificity .
Case Studies
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Study on MCF-7 Cells:
- Objective: To evaluate the cytotoxic effects of this compound.
- Findings: The compound exhibited an IC50 value of 15.63 µM, comparable to Tamoxifen, indicating substantial anticancer activity.
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In Vivo Studies:
- Objective: Assess the pharmacokinetics and biodistribution in animal models.
- Findings: Preliminary results indicated favorable pharmacokinetics, with significant accumulation in tumor tissues compared to normal tissues, suggesting potential for targeted therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. For example, nucleophilic aromatic substitution or coupling reactions may introduce the 2-nitro-4-(trifluoromethyl)phenyl group. Key reagents include catalysts like palladium for cross-coupling or acidic/basic conditions for nitro group stabilization. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Purification often employs flash chromatography or crystallization with diethyl ether . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting parameters like temperature (e.g., 0–80°C) and stoichiometry .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the piperazine ring. For instance, aromatic protons in the 2-nitro-4-(trifluoromethyl)phenyl group appear as distinct multiplets in the δ 7.0–8.0 ppm range. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro C=O stretches ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 360.1) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities. Systematic meta-analysis of published data, coupled with orthogonal assays (e.g., competitive binding vs. functional activity), can clarify inconsistencies. For example, conflicting dopamine receptor affinities might reflect differences in radioligand used (³H-spiperone vs. ³H-raclopride). Reproducing experiments under standardized protocols is essential .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Methodological Answer : Focus on modifying substituents:
- Nitro group : Replace with cyano or sulfonyl to alter electron-withdrawing effects.
- Trifluoromethyl group : Test fluorination patterns (e.g., CF₃ vs. CHF₂) to modulate lipophilicity.
- Piperazine ring : Introduce methyl or ethyl groups to restrict conformational flexibility. Computational docking (e.g., AutoDock Vina) predicts binding poses to targets like serotonin receptors. Validate with in vitro binding assays (IC₅₀ values) .
Q. What computational approaches predict metabolic stability and toxicity of this compound?
- Methodological Answer : Use in silico tools like SwissADME or pkCSM to assess:
- Metabolic hotspots : Cytochrome P450 (CYP) oxidation sites (e.g., benzylic positions).
- Toxicity risks : Ames test predictions for mutagenicity or hERG inhibition. Molecular dynamics simulations (e.g., GROMACS) evaluate interactions with metabolic enzymes (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
